

Spectroscopic Analysis of Methyl 3-aminobutanoate Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: Methyl 3-aminobutanoate hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data available for **Methyl 3-aminobutanoate hydrochloride** ($C_5H_{12}ClNO_2$), a compound of interest in synthetic and medicinal chemistry. This document compiles known spectroscopic information and presents generalized experimental protocols for the acquisition of nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and mass spectrometry (MS) data.

Compound Information

Parameter	Value	Source
Molecular Formula	$C_5H_{12}ClNO_2$	[1] [2] [3]
Molecular Weight	153.61 g/mol	[1] [2] [4]
CAS Number	139243-55-3 ((S)-enantiomer)	[1] [4]
CAS Number	139243-54-2 ((R)-enantiomer)	[2] [5]

Spectroscopic Data

1H NMR Spectroscopy

Proton NMR data for both the (S) and (R) enantiomers of **Methyl 3-aminobutanoate hydrochloride** have been reported in Chloroform-d (CDCl_3) at 500 MHz.[6] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ^1H NMR Spectroscopic Data for **Methyl 3-aminobutanoate Hydrochloride** in CDCl_3 [6]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.47	br	-	NH_3^+
3.84	br	-	CH
3.76	s	-	OCH_3
2.87	ddd	95.4, 17.0, 5.6	CH_2
1.53	d	6.4	CH_3

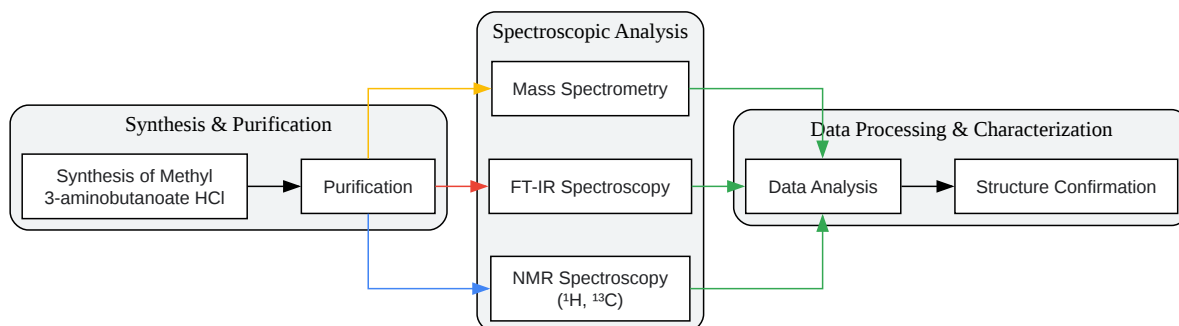
Note: The data is identical for both the (S) and (R) enantiomers as reported in the source.[6]

^{13}C NMR, FT-IR, and Mass Spectrometry Data

As of the latest search, specific experimental ^{13}C NMR, FT-IR, and mass spectrometry data for **Methyl 3-aminobutanoate hydrochloride** are not readily available in the public domain. Researchers are encouraged to perform these analyses to further characterize this compound. Generalized protocols for these techniques are provided in the "Experimental Protocols" section.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized amine hydrochloride salt like **Methyl 3-aminobutanoate hydrochloride**.



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Caption: General workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker AVANCE 500 MHz spectrometer or equivalent.[6]

¹H NMR Protocol:

- Sample Preparation: Dissolve 5-10 mg of **Methyl 3-aminobutanoate hydrochloride** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
- Acquisition:
 - Tune and shim the spectrometer for the sample.
 - Acquire a one-dimensional ¹H NMR spectrum at a constant temperature, typically 298 K.

- Use a standard pulse program.
- Set the spectral width to appropriately cover the expected chemical shift range (e.g., 0-10 ppm).
- The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- Processing:
 - Apply a Fourier transform to the free induction decay (FID).
 - Phase correct the spectrum.
 - Reference the spectrum to the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm) or an internal standard (e.g., TMS at $\delta = 0.00$ ppm).
 - Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

^{13}C NMR Protocol:

- Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg of **Methyl 3-aminobutanoate hydrochloride** in 0.6-0.7 mL of CDCl_3 .
- Acquisition:
 - Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling.
 - Set the spectral width to cover the expected range for carbon signals (e.g., 0-200 ppm).
 - A larger number of scans will be necessary compared to ^1H NMR to achieve a good signal-to-noise ratio due to the low natural abundance of ^{13}C .
- Processing:
 - Perform a Fourier transform, phase correction, and baseline correction.
 - Reference the spectrum to the solvent peak of CDCl_3 ($\delta = 77.16$ ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A Bruker Vertex 80V Fourier transform infrared spectrometer or equivalent.[6]

Protocol (KBr Pellet Method):

- Sample Preparation:
 - Thoroughly grind 1-2 mg of **Methyl 3-aminobutanoate hydrochloride** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the mixture into a pellet die.
 - Press the powder under high pressure using a hydraulic press to form a transparent or semi-transparent pellet.
- Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the FT-IR spectrum over a typical range of 4000-400 cm^{-1} .
- Analysis:
 - Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H stretches, C=O stretch, C-O stretch, C-N stretch).

Mass Spectrometry (MS)

Instrumentation: An Agilent 1290-Bruker micrOTOF QII liquid chromatography-high resolution mass spectrometer or a similar instrument capable of electrospray ionization (ESI).[6]

Protocol (ESI-MS):

- Sample Preparation:

- Prepare a dilute solution of **Methyl 3-aminobutanoate hydrochloride** in a suitable solvent such as methanol or a mixture of methanol and water. The concentration should be in the low $\mu\text{g/mL}$ to ng/mL range.
- Acquisition:
 - Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography.
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.
 - Set the mass range to scan for the expected molecular ion. For Methyl 3-aminobutanoate (the free base, M), the molecular weight is 117.15 g/mol , so the protonated molecule would be expected around m/z 118.16.
- Analysis:
 - Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.

This guide provides a foundational understanding of the spectroscopic properties of **Methyl 3-aminobutanoate hydrochloride**. Further experimental work is necessary to provide a complete spectroscopic profile of this compound.

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